molecular formula C9H10O2 B181335 2-Ethylbenzoic acid CAS No. 612-19-1

2-Ethylbenzoic acid

Cat. No. B181335
CAS RN: 612-19-1
M. Wt: 150.17 g/mol
InChI Key: CGMMPMYKMDITEA-UHFFFAOYSA-N
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Description

2-Ethylbenzoic acid is an organic compound with the molecular formula C9H10O2 . It has a molecular weight of 150.1745 g/mol . The IUPAC name for this compound is 2-ethylbenzoic acid .


Molecular Structure Analysis

The 2-Ethylbenzoic acid molecule contains a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The 2D chemical structure image of 2-Ethylbenzoic acid is also called skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

2-Ethylbenzoic acid is a white to off-white crystalline powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 259.7±9.0 °C at 760 mmHg, and a flash point of 120.8±13.4 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Thermophysical Property Data Analysis

    • Application : 2-Ethylbenzoic acid is used in the analysis of thermophysical property data. This involves the study of the relationships between the thermal properties of substances and changes in their physical properties .
    • Method : The data for this application were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, and enthalpy of vaporization or sublimation .
  • Organic Synthesis

    • Application : 2-Ethylbenzoic acid is used as a substrate for microbial asymmetric synthesis of (S)-3-methylphthalide and in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures are not provided in the source .
    • Results : The outcomes of these syntheses would be the production of the target compounds: (S)-3-methylphthalide, γ-lactones, and bis(2-ethylbenzoyl)peroxide .
  • Thermophysical Property Data
    • Application : 2-Ethylbenzoic acid is used in the analysis of thermophysical property data. This involves the study of the relationships between the thermal properties of substances and changes in their physical properties .
    • Method : The data for this application were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The properties covered include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, and enthalpy of vaporization or sublimation .
  • Thermophysical Property Data
    • Application : 2-Ethylbenzoic acid is used in the analysis of thermophysical property data. This involves the study of the relationships between the thermal properties of substances and changes in their physical properties .
    • Method : The data for this application were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The properties covered by both versions (32 total) are described in Properties and Implemented Models .

Safety And Hazards

2-Ethylbenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMMPMYKMDITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901712
Record name 2-Ethylbenzoic acid
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Ethylbenzoic acid
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Product Name

2-Ethylbenzoic acid

CAS RN

612-19-1, 28134-31-8
Record name 2-Ethylbenzoic acid
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Record name Benzoic acid, ethyl-
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Record name 2-Ethylbenzoic acid
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Record name 2-Ethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
F Verdirosa, L Gavara, L Sevaille, G Tassone… - …, 2022 - Wiley Online Library
Metallo‐β‐lactamases (MBLs) are increasingly involved as a major mechanism of resistance to carbapenems in relevant opportunistic Gram‐negative pathogens. Unfortunately, …
T Kitayama - Tetrahedron: Asymmetry, 1997 - Elsevier
… In this study, three kinds of substrates, 2-ethylbenzoic acid, 2-pentylbenzoic acid, and 2nonylbenzoic acid were prepared as shown in Scheme 4; an alkyliodide was added to a solution …
Number of citations: 58 www.sciencedirect.com
YV Zonov, VM Karpov, VE Platonov - Journal of fluorine chemistry, 2005 - Elsevier
… Ketone 2 is converted, under the action of SbF 5 at 130 C, to perfluoro-2-ethylbenzoic acid (9) and disproportionates to compound 1 and perfluoroindan-1,3-dione (3); the latter is …
Number of citations: 22 www.sciencedirect.com
CR Hauser, AJ Weinheimer - Journal of the American Chemical …, 1954 - ACS Publications
… The structure of the product VIII was established by oxidation to 2-ethylbenzoic acid and by an … The mixed melting point with authentic 2-ethylbenzoic acid (mp 65-65.5) prepared as …
Number of citations: 24 pubs.acs.org
JR Merchant, VB Desai - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… be either 4-chloro-2-ethylbenzoic acid or Fi-chloro2-ethylbenzoic acid. Its identity as the … hydrolysis of which afforded the desired 4-chloro-2-ethylbenzoic acid. Similarly, 4-propyl- and 4-…
Number of citations: 3 pubs.rsc.org
K Kikuchi - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
… 3-bromo2-ethylbenzoic acid (IIId), and the latter was debrominated to 2-ethylbenzoic acid (… alkali, resulted in the formation of dibromo-2-ethylbenzoic acid (IIIf) and its ethyl ester (IIIg). …
Number of citations: 5 www.journal.csj.jp
T Hanai - Journal of Chromatography A, 2005 - Elsevier
A quantitative analysis of the retention of benzoic acid derivatives in reversed-phase liquid chromatography was achieved using a molecular mechanics calculation in the CAChe …
Number of citations: 8 www.sciencedirect.com
ED Bergmann, C Resnik - The Journal of Organic Chemistry, 1952 - ACS Publications
… Analogously, condensation of /3-ethylacrylic acid and butadiene, and subsequent dehydrogenation, leads to 2-ethylbenzoic acid. The catalytic oxidation of the three diethylbenzenes …
Number of citations: 13 pubs.acs.org
M Hammond, DG Washburn, TH Hoang… - Bioorganic & medicinal …, 2009 - Elsevier
… Example preparation of 4-(dihydroxyboranyl)-2-ethylbenzoic acid: Step 1: EtMgBr (1 M in … 2 SO 4 and concentrated to give 4-bromo-2-ethylbenzoic acid as a white solid (0.575 g, 28%). …
Number of citations: 51 www.sciencedirect.com
F Pu, LY Zhang, ZW Liu, XY Shi - Advanced Synthesis & …, 2018 - Wiley Online Library
… Ortho mono-substituted acids such as 2-ethoxybenzoic acid and 2-ethylbenzoic acid delivered the good yields of homocoupling products (2 j, 72% and 2 k, 80%), whereas moderate …
Number of citations: 13 onlinelibrary.wiley.com

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